Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Chiral resolution Enantioselective synthesis Stereochemical differentiation

Stereochemical fidelity is critical in β-amino acid-based drug synthesis-racemic or (R)-configured alternatives fail biological stereorecognition. This (S)-enantiomer hydrochloride (CAS 1391426-59-7) delivers defined chirality at the β-carbon with aqueous solubility essential for biological assay compatibility. • Validated precursor for (S)-dapoxetine via chemoenzymatic resolution (Rodríguez-Mata et al.); the (S)-enantiomer is the pharmacologically active form • Orthogonally protected methyl ester compatible with Fmoc-SPPS for β-peptide & mixed α/β-peptide libraries; corresponding Fmoc derivative (CAS 501015-29-8) commercially available • Key intermediate for platelet fibrinogen receptor (gpIIb/IIIa) antagonists per US20020198400A1; defined (S)-stereochemistry required for receptor-ligand interactions • Hydrochloride salt form; 3-methoxy substitution imparts distinct electronic/steric properties vs. 2- or 4-methoxy positional analogs

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Cat. No. B12951961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CC(=O)OC)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
InChIKeyNVKLERNXNLLGLM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral β-Amino Acid Ester Overview


Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1391426-59-7; free base CAS 933471-46-6) is an enantiomerically defined β-amino acid methyl ester in its hydrochloride salt form, with molecular formula C₁₁H₁₆ClNO₃ and molecular weight 245.70 g/mol [1]. The compound belongs to the 3-amino-3-arylpropanoate class, featuring a (3S)-configured chiral center at the β-carbon bearing a 3-methoxyphenyl substituent [1]. This structural class serves as a versatile chiral building block in solid-phase peptide synthesis (SPPS) and as a key intermediate in the synthesis of pharmacologically active molecules, including platelet fibrinogen receptor (gpIIb/IIIa) antagonists and (S)-dapoxetine precursors [2][3].

Why Generic Substitution Fails


Generic substitution among 3-amino-3-arylpropanoate derivatives is precluded by three interdependent differentiation axes: (1) the absolute (S)-configuration at the β-carbon is essential for downstream biological stereorecognition, as the (R)-enantiomer (CAS 1391525-85-1, PubChem CID 131637015) possesses non-superimposable spatial geometry yielding distinct pharmacological profiles [1]; (2) the hydrochloride salt form provides aqueous solubility critical for biological assay compatibility, whereas the free base (MW 209.24 g/mol) exhibits limited water solubility ; and (3) the 3-methoxy (meta) substitution on the phenyl ring imparts electronic and steric properties distinct from 2-methoxy or 4-methoxy positional analogs, which has been shown in chemoenzymatic resolution studies to influence enantioselectivity and substrate binding [2]. These factors collectively mean that a racemic mixture (CAS 1269634-11-8), the (R)-enantiomer, a positional isomer, or the free acid form cannot serve as a functionally equivalent replacement in stereochemically demanding synthetic or biological workflows [1][2].

Comparative Evidence Guide


S- vs R-Enantiomer Stereochemical Recognition

The target compound possesses (3S) absolute configuration at the β-carbon, as confirmed by its IUPAC name methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride and SMILES notation COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl in PubChem CID 155904069 [1]. Its (R)-enantiomer counterpart (PubChem CID 131637015) bears the [C@@H] stereodescriptor and a distinct InChIKey (NVKLERNXNLLGLM-HNCPQSOCSA-N vs. NVKLERNXNLLGLM-PPHPATTJSA-N for the S-form), confirming non-superimposable mirror-image relationship [2]. Rodríguez-Mata et al. (2010) demonstrated that in lipase-catalyzed kinetic resolutions of 3-amino-3-arylpropanoate esters, the enzyme's enantiopreference consistently favors the (S)-configuration, with the most stable conformation of the 3-aminopropanoate core matching the (S)-configuration of major products [3]. Additionally, the (S) and (R) isomers of 3-amino-3-arylpropanoate derivatives display markedly different pharmacological properties, as explicitly noted in the context of (S)-dapoxetine synthesis where enantiopurity is critical for therapeutic activity [3].

Chiral resolution Enantioselective synthesis Stereochemical differentiation

Hydrochloride Salt vs Free Base Solubility

The hydrochloride salt form (MW 245.70 g/mol) confers markedly enhanced aqueous solubility compared to the neutral free base (MW 209.24 g/mol, CAS 933471-46-6) [1]. PubChem computed properties indicate the salt possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, supporting solvation in polar media [1]. The free base counterpart is specified at minimum 95% purity by suppliers, with a lower molecular weight reflecting the absence of the HCl counterion . For the racemic hydrochloride mixture (CAS 1269634-11-8), the measured purity specification is ≥95% (HPLC), with the same molecular formula C₁₁H₁₆ClNO₃ and MW 245.70 .

Salt selection Aqueous solubility Formulation compatibility

β-Amino Acid Scaffold Proteolytic Stability

As a β³-amino acid ester, this compound provides the backbone homologation (insertion of an extra methylene at the β-carbon relative to α-amino acids) that has been demonstrated to confer significant proteolytic stability to derived peptides. Turalic et al. (2020) showed that β-amino acid incorporation into peptide sequences yields remarkably enhanced proteolytic stability, with DPP-4 cleaving α/β-peptide bonds at a much slower rate compared to α-peptide bonds [1]. The study demonstrated that significantly improved half-lives were observed for β³-amino acid-containing peptides compared to their all-α counterparts [1]. This is consistent with broader literature showing that all ten β-peptides tested in proteolytic stability assays were resilient to degradation by common peptidases [2]. The target compound's methyl ester protection further distinguishes it from free acid β-amino acid building blocks by enabling orthogonal deprotection strategies .

β-Peptide stability Proteolytic resistance Peptidomimetic design

Meta vs Para Methoxy Substitution Effects

The 3-methoxy (meta) substitution on the phenyl ring distinguishes this compound from its 4-methoxy (para) and 2-methoxy (ortho) positional analogs. Rodríguez-Mata et al. (2010) systematically compared conversion and enantioselectivity values of enzymatic reactions across different aryl substitution patterns in 3-amino-3-arylpropanoate esters, demonstrating that the substitution position on the phenyl ring influences both enzymatic activity and enantioselectivity [1]. The meta-methoxy group exerts an electron-donating (+M) effect that modulates the electron density at the β-carbon differently from para-substitution due to the absence of direct resonance conjugation with the reaction center, affecting both chemical reactivity and potential biological target interactions [1][2]. The patent literature further establishes that aryl substitution patterns on 3-amino-3-arylpropanoates are critical determinants of pharmacological activity in gpIIb/IIIa antagonist series [2].

Positional isomer differentiation Electronic effects Structure-activity relationships

Methyl Ester Orthogonal Protection in SPPS

The methyl ester form of this compound provides a carboxylic acid protecting group that is orthogonal to both Fmoc (base-labile, removed by piperidine) and Boc (acid-labile, removed by TFA) protecting strategies commonly employed in solid-phase peptide synthesis . The corresponding Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid (CAS 501015-29-8), is documented by suppliers as a key building block for SPPS, enabling efficient incorporation into complex peptide sequences . The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH/THF/H₂O or NaOH/MeOH) without affecting Fmoc or Boc protection, a feature not available with the free acid form which would require additional protection/deprotection steps [1]. This orthogonal protection strategy has been validated in the patent literature where 3-amino-3-arylpropanoate methyl esters are converted to the free acid via saponification [1].

Orthogonal protection Solid-phase peptide synthesis Fmoc-SPPS compatibility

Optimal Research Applications


(S)-Dapoxetine and SNRI Pharmacophore Synthesis

The (S)-configured 3-amino-3-arylpropanoate scaffold is directly applicable to the chemoenzymatic synthesis of (S)-dapoxetine, where the (S)-enantiomer is the pharmacologically active form [1]. Rodríguez-Mata et al. (2010) successfully applied the chemoenzymatic resolution of 3-amino-3-arylpropanoate esters to prepare the key intermediate for (S)-dapoxetine in excellent optical purity, establishing this compound class as a validated precursor [1]. Researchers pursuing SNRI-type or related serotonin transporter-targeting compounds should select the (S)-enantiomer hydrochloride salt specifically to ensure stereochemical fidelity in downstream pharmacophore assembly.

Proteolytically Stable β-Peptide Library Synthesis

This compound is ideally suited as a β³-amino acid building block for Fmoc-SPPS-based construction of β-peptide and mixed α/β-peptide libraries. The methyl ester protection enables orthogonal deprotection strategies compatible with standard Fmoc chemistry, while the β-amino acid backbone confers the proteolytic stability documented by Turalic et al. (2020)—significantly extended half-lives against DPP-4 and resistance to common peptidases [2]. The ready availability of the corresponding Fmoc-protected derivative (CAS 501015-29-8) from commercial suppliers further streamlines incorporation into automated SPPS workflows.

gpIIb/IIIa Fibrinogen Receptor Antagonist Intermediates

Patent US20020198400A1 explicitly identifies 3-amino-3-arylpropanoates of Formula I as key intermediates for the synthesis of platelet fibrinogen receptor (gpIIb/IIIa) antagonists, which are clinically relevant for treating thrombotic disorders including arterial and venous thrombosis, acute myocardial infarction, and unstable angina [3]. The (S)-enantiomer hydrochloride salt provides the defined stereochemistry required for receptor-ligand interactions, making it the preferred starting material over racemic or (R)-enantiomer alternatives for medicinal chemistry programs in this therapeutic area.

Meta-Methoxy SAR Studies

For medicinal chemistry campaigns where SAR data indicate that meta-methoxy aryl substitution is preferred over para-methoxy or unsubstituted phenyl for target engagement, this compound provides the precisely substituted scaffold [1][3]. The Rodríguez-Mata study demonstrates that aryl substitution patterns influence enzymatic recognition and enantioselectivity, supporting the rationale for selecting the specific 3-methoxy substitution pattern when exploring β-amino acid-containing compound libraries [1].

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